1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14962585
Molecular Formula: C29H28N2O4
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28N2O4 |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 1-(4-hexoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C29H28N2O4/c1-3-4-5-8-18-34-21-16-14-20(15-17-21)26-25-27(32)22-11-6-7-12-23(22)35-28(25)29(33)31(26)24-13-9-10-19(2)30-24/h6-7,9-17,26H,3-5,8,18H2,1-2H3 |
| Standard InChI Key | UUGQYVUJUCEIPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O |
Introduction
1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a chromeno-pyrrole framework. This compound integrates multiple functional groups, including a hexyloxy group and a 6-methylpyridine moiety, which enhance its lipophilicity and potentially influence its interactions with biological targets. The molecular weight of this compound is approximately 468.5 g/mol.
Synthesis Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be approached through various methods, including multicomponent reactions. These methods allow for the efficient synthesis of a wide range of derivatives with diverse substituents, which is beneficial for exploring different biological activities .
Synthesis Protocol Example
-
Multicomponent Reaction: This involves the interaction of aryl aldehydes, primary amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates under mild conditions. The reaction is typically carried out in ethanol with acetic acid as a catalyst, resulting in high yields of the desired chromeno-pyrrole derivatives .
Biological Activities and Potential Applications
Compounds with similar structural features to 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown various biological activities, including potential pharmacological effects. These activities suggest that such compounds could be candidates for further pharmacological evaluation.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Therapeutic agents against infections |
| Anti-inflammatory | Treatment of inflammatory conditions |
| Antioxidant | Protection against oxidative stress |
Interaction Studies
Understanding how 1-[4-(Hexyloxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as spectroscopy and molecular docking are employed to study these interactions, providing insights into its therapeutic potential and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume